5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde
Description
5-Bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde is a brominated indole derivative featuring a carbaldehyde group at position 3, a pyrrolidine-containing oxoethyl substituent at position 1, and a bromine atom at position 4. The pyrrolidine moiety introduces basicity and conformational rigidity, while the bromine atom enhances lipophilicity and electronic effects. The carbaldehyde group provides a reactive site for further derivatization, such as hydrazone formation, which is common in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-12-3-4-14-13(7-12)11(10-19)8-18(14)9-15(20)17-5-1-2-6-17/h3-4,7-8,10H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPAZXISZRGLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355526 | |
| Record name | 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434299-46-4 | |
| Record name | 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromoindole
The synthesis begins with the preparation of 5-bromoindole, a key intermediate. A patented method (CN105622481A) outlines an efficient three-step process :
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Sodium Sulfonate Substitution : Indole undergoes sulfonation with sodium sulfite or potassium bisulfite in a polar aprotic solvent (e.g., DMF) at 37°C for 9–11 hours, yielding 2-sodium sulfonate-indole.
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Acylation : The sulfonated intermediate reacts with an acylating agent (e.g., chloroacetyl chloride) at 55–65°C for 1.4–1.9 hours to form 2-sodium sulfonate-1-chloroacetylindole.
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Bromination : Bromine is added to the acylated compound in water at ≤9°C, followed by alkaline hydrolysis with NaOH or KOH to produce 5-bromoindole. This method boasts a high atom economy, recyclable solvents, and a yield of 76% under optimized conditions .
The introduction of the carbaldehyde group at position 3 of 5-bromoindole is achieved via the Vilsmeier-Haack reaction, a widely used method for indole formylation. Although not explicitly detailed in the provided sources, this reaction typically involves:
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Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
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Mechanism : The indole reacts with the Vilsmeier reagent (formed from DMF and POCl₃) to generate an electrophilic intermediate, which undergoes formylation at the electron-rich C3 position.
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Conditions : The reaction is conducted at 0–5°C, followed by hydrolysis to yield 5-bromoindole-3-carbaldehyde .
Alkylation at Position 1
The final step involves introducing the 2-oxo-2-pyrrolidinylethyl group at the indole’s nitrogen. This is accomplished through nucleophilic alkylation using 2-chloro-1-pyrrolidin-1-yl-ethanone as the electrophile:
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Reagent Preparation : 2-Chloro-1-pyrrolidin-1-yl-ethanone is synthesized by reacting pyrrolidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine).
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Alkylation Reaction :
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Substrate : 5-Bromoindole-3-carbaldehyde.
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Conditions : A solution of the substrate and 2-chloro-1-pyrrolidin-1-yl-ethanone in anhydrous THF or DMF is treated with a strong base (e.g., NaH or K₂CO₃) at 0–25°C for 12–24 hours.
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Mechanism : Deprotonation of the indole’s NH group facilitates nucleophilic attack on the chloroethyl moiety, forming the N-alkylated product .
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Purification and Characterization
The crude product is purified via:
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Filtration and Washing : Removal of inorganic salts using cold dichloromethane (DCM) .
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Column Chromatography : Silica gel eluted with ethyl acetate/hexane mixtures isolates the pure compound.
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Analytical Confirmation :
Optimization Considerations
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Temperature Control : Maintaining ≤20°C during bromination prevents side reactions .
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Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates in formylation and alkylation steps .
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Yield Enhancement : Sequential quenching with sodium sulfite minimizes bromine residues, improving purity .
Challenges and Alternatives
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Competitive Reactions : Over-alkylation or oxidation of the aldehyde group may occur, necessitating strict anhydrous conditions.
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Alternative Routes : Microwave-assisted synthesis or flow chemistry could reduce reaction times and improve yields, though these methods require further validation.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its indole structure is often associated with various biological activities, including:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways involved in cancer progression is being explored in vitro and in vivo .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further investigation as an antibiotic agent .
Neuroscience
The pyrrolidine moiety in the compound is of particular interest in neuroscience research. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially leading to:
- Cognitive Enhancement : Studies are investigating the effects of this compound on cognitive functions, particularly in models of neurodegenerative diseases such as Alzheimer's .
- Anxiolytic Effects : The compound may exhibit anxiolytic properties, which are being tested through behavioral assays in animal models .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for:
- Building Block for Drug Development : Researchers utilize this compound to synthesize new derivatives that may enhance efficacy or reduce side effects in therapeutic applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various indole derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines, suggesting that modifications to the indole structure could yield more potent anticancer agents .
Case Study 2: Neuroprotective Effects
In a recent study featured in Neuroscience Letters, researchers examined the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings revealed that the compound reduced cell death and improved cell viability, indicating its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N1 Position
1-(2-Iodobenzoyl)-5-bromo-1H-indole-3-carbaldehyde
- Structure : The N1 substituent is a 2-iodobenzoyl group instead of the pyrrolidinyl-oxoethyl chain.
- Synthesis : Prepared via N-acylation of 5-bromo-1H-indole-3-carbaldehyde with 2-iodobenzoyl chloride .
- Crystallography : Exhibits planar molecular geometry with displacement ellipsoids at 30% probability. Packing interactions are dominated by halogen bonding (C–I⋯O) and π-stacking .
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde
- Structure : Lacks the bromine at position 5 and the oxo group in the N1 side chain.
- Application : Used as a precursor for hydrazone derivatives with demonstrated anti-inflammatory and analgesic activities .
- Activity : The pyrrolidine ethyl group enhances bioavailability, while the carbaldehyde enables Schiff base formation with hydrazides .
Variations in the Indole Core
5-Methyl-1H-indole-3-carbaldehyde
- Structure : Features a methyl group at position 5 instead of bromine.
- Crystallography : Forms N–H⋯O hydrogen-bonded chains and C–H⋯π interactions, creating layered supramolecular structures. Lacks bromine-mediated interactions observed in halogenated analogs .
6-Bromo-1H-indole-3-carbaldehyde
Carbaldehyde Modifications
5-Bromo-1H-indole-3-carbaldehyde Thiosemicarbazone
Structural and Functional Data Comparison
Table 1: Key Properties of Selected Indole-3-carbaldehyde Derivatives
Research Findings and Implications
- Supramolecular Chemistry: Halogenated indoles (e.g., 5-Br, 6-Br) exhibit distinct packing motifs compared to non-halogenated analogs, influencing solubility and crystallinity .
- Pharmacological Potential: The pyrrolidinyl-oxoethyl side chain in the target compound may enhance blood-brain barrier penetration due to its moderate basicity and lipophilicity .
Biological Activity
5-Bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde (CAS Number: 434299-46-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by recent research findings and case studies.
The compound has the molecular formula C15H15BrN2O2 and a molecular weight of 335.2 g/mol. It exhibits a predicted boiling point of 538.4 °C and a density of approximately 1.54 g/cm³ .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound has shown significant activity against several pathogens, particularly in the context of resistant strains.
Case Study: Antimicrobial Evaluation
In a comparative study, derivatives similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Not reported |
| 10 | Escherichia coli | 0.25 | Not reported |
This data indicates that compounds with similar structural features as this compound can be potent antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The hemolytic activity of the compound was assessed against human red blood cells, revealing low hemolytic percentages (3.23% to 15.22%) compared to Triton X-100, indicating a favorable safety profile .
Table: Cytotoxicity Results
| Compound | Hemolytic Activity (%) | IC50 (µM) |
|---|---|---|
| 7b | 3.23 | >60 |
| 10 | 15.22 | >60 |
These findings suggest that the compound may possess non-cytotoxic characteristics, making it a candidate for further development in therapeutic applications.
The mechanism through which this compound exerts its antimicrobial effects appears to involve inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition .
Anti-inflammatory Potential
In addition to its antimicrobial properties, there is emerging evidence suggesting that indole derivatives like this compound may exhibit anti-inflammatory effects. A review focusing on similar compounds indicated that certain indoles could significantly reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What synthetic strategies are effective for preparing 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde?
Answer: The synthesis typically involves multi-step functionalization of the indole core. Key steps include:
- N-Alkylation/Acylation : Reacting 5-bromo-1H-indole-3-carbaldehyde with a pyrrolidine-containing electrophile (e.g., 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide) under anhydrous conditions. Polar aprotic solvents like DMF or PEG-400 are often used to enhance reactivity .
- Catalysis : Copper(I) iodide (CuI) may catalyze coupling reactions (e.g., azide-alkyne cycloaddition for related indole derivatives) .
- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) yields pure product (50%–98% yields reported for analogous compounds) .
Q. How is structural confirmation achieved for this compound?
Answer: A combination of spectroscopic and crystallographic methods is critical:
- NMR : and NMR verify substituent positions and electronic environments. For example, the aldehyde proton appears as a singlet near δ 10 ppm .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O and Br-C distances), confirming the pyrrolidine-ethyl linkage and indole planarity .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H] within 0.01 Da of theoretical values) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Answer: Key variables to optimize include:
- Solvent Systems : PEG-400/DMF mixtures improve solubility of intermediates , while glacial acetic acid aids Mannich-type reactions for pyrrolidine coupling .
- Catalyst Loading : CuI (10–20 mol%) enhances azide-alkyne cycloaddition efficiency but requires rigorous exclusion of moisture .
- Temperature Control : Reactions at 90°C under vacuum effectively remove residual DMF without degrading heat-sensitive intermediates .
Q. What strategies mitigate solubility challenges during crystallization?
Answer:
- Co-solvent Systems : Gradual addition of hexane to ethyl acetate extracts promotes slow crystallization .
- Hydrogen Bond Engineering : Introducing hydrogen-bond donors (e.g., hydroxyl or amide groups) enhances crystal packing, as seen in related indole-carbaldehyde thiosemicarbazones .
- Temperature Gradients : Cooling hot saturated solutions in DMSO/water (1:4) yields single crystals suitable for X-ray analysis .
Q. How are contradictions in spectroscopic data resolved?
Answer:
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 5-bromo-1H-indole-3-carbaldehyde derivatives) to identify anomalous signals .
- Dynamic Effects : Variable-temperature NMR can detect rotational barriers in pyrrolidine-ethyl groups, explaining split signals at room temperature .
- Crystallographic Validation : Discrepancies in NOE correlations or coupling constants are resolved by overlaying experimental and DFT-calculated structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
